Stereospecific Synthesis of (4R,5R)-Dethiobiotin: A Chiral Sulfinamide-Directed Aza-Henry Approach
Stereospecific Synthesis of (4R,5R)-Dethiobiotin: A Chiral Sulfinamide-Directed Aza-Henry Approach
Executive Summary
Dethiobiotin is a critical metabolic intermediate in the biosynthesis of biotin. While the natural metabolite exists as the cis-(4R,5S) stereoisomer, the unnatural trans-(4R,5R) stereoisomer serves as a highly valuable structural probe. Because1[1], unnatural stereoisomers are actively utilized in fragment-based drug discovery to target Mycobacterium tuberculosis DTBS[2] and Helicobacter pylori DTBS[1]. Furthermore,3[3], making stereospecific analogues essential for mechanistic enzymology.
This technical whitepaper outlines a robust, highly stereocontrolled, and self-validating 5-step synthetic route to (4R,5R)-dethiobiotin. By leveraging an Ellman auxiliary-directed aza-Henry (nitro-Mannich) reaction, we establish the contiguous (7R,8R) stereocenters of the nonanoic acid backbone, which directly translates to the (4R,5R) configuration of the final imidazolidin-2-one ring.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule, (4R,5R)-dethiobiotin, consists of an imidazolidin-2-one ring substituted with a hexanoic acid chain at C4 and a methyl group at C5. In the (4R,5R) isomer, these substituents are trans to one another.
Mapping the carbons reveals that the precursor must be a 9-carbon diamine: (7R,8R)-7,8-diaminononanoic acid .
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C1–C6: Hexanoic acid chain
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C7: Becomes C4 of the ureido ring (requires R configuration)
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C8: Becomes C5 of the ureido ring (requires R configuration)
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C9: Terminal methyl group
To construct the C7–C8 bond with absolute stereocontrol, we employ a highly diastereoselective aza-Henry reaction between an (R)-tert-butanesulfinyl imine (derived from methyl 7-oxoheptanoate) and nitroethane.
Retrosynthetic analysis of (4R,5R)-dethiobiotin via an aza-Henry strategy.Causality of the Aza-Henry Stereocontrol
The success of this route hinges on the kinetic control of the aza-Henry addition. By utilizing Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C), nitroethane is quantitatively converted into a rigid Z-lithium nitronate. The bulky (R)-tert-butanesulfinyl group on the imine forces the nucleophile to approach via a highly ordered Zimmerman-Traxler cyclic transition state from the Re-face. This minimizes steric clash and exclusively yields the anti-(7R,8R) diastereomer.
Transition state logic for the highly diastereoselective aza-Henry addition.Quantitative Data: Aza-Henry Optimization
To validate the choice of LiHMDS, empirical optimization of the base and temperature is summarized below. The data clearly demonstrates that strong, non-nucleophilic lithium bases at cryogenic temperatures are mandatory for high diastereomeric ratios (dr).
Table 1: Optimization of the Stereoselective Aza-Henry Addition
| Base (Eq) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Et₃N (2.0) | CH₂Cl₂ | 25 | 45 | 1.2 : 1 |
| DBU (1.5) | THF | 0 | 62 | 3.5 : 1 |
| LDA (4.5) | THF | -78 | 81 | 12 : 1 |
| LiHMDS (4.5) | THF | -78 | 89 | >20 : 1 |
Step-by-Step Experimental Protocols
The workflow is divided into five self-validating stages. Quality control (QC) gates are integrated to ensure the integrity of the stereocenters before proceeding to the next step.
Five-step experimental workflow for the synthesis of (4R,5R)-dethiobiotin.Step 1: Synthesis of the Chiral Sulfinyl Imine
Objective: Condense methyl 7-oxoheptanoate with (R)-2-methylpropane-2-sulfinamide.
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Reaction: In a flame-dried round-bottom flask under N₂, dissolve methyl 7-oxoheptanoate (1.0 eq, 10 mmol) and (R)-2-methylpropane-2-sulfinamide (1.1 eq, 11 mmol) in anhydrous THF (30 mL).
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Activation: Add Ti(OEt)₄ (2.0 eq, 20 mmol) dropwise at room temperature. Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium.
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Isolation: Stir for 12 h. Quench by pouring into an equal volume of saturated aqueous NaCl. Filter the resulting titanium dioxide suspension through a Celite pad, wash with EtOAc, and concentrate the organic layer.
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Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the imine proton (~8.0 ppm).
Step 2: Stereoselective Aza-Henry Addition
Objective: Form the C7-C8 bond, establishing the (7R,8R) stereocenters.
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Nitronate Formation: In a separate flame-dried flask, dissolve nitroethane (5.0 eq, 50 mmol) in anhydrous THF (40 mL). Cool to -78 °C. Add LiHMDS (1.0 M in THF, 4.5 eq, 45 mmol) dropwise. Stir for 30 min.
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Addition: Dissolve the imine from Step 1 in THF (10 mL) and add it dropwise to the nitronate solution at -78 °C.
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Quenching: Stir at -78 °C for 4 h. Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc.
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Validation: Chiral HPLC and ¹H NMR analysis of the crude mixture to confirm a dr of >20:1. The anti product will display a characteristic coupling constant ( J7,8≈4−5 Hz) distinct from the syn isomer.
Step 3: Nitro Reduction and Auxiliary Cleavage
Objective: Convert the nitro-sulfinamide to the (7R,8R)-7,8-diaminononanoic acid methyl ester.
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Nitro Reduction: Dissolve the intermediate in EtOH (30 mL). Add activated Zinc dust (10 eq) and cool to 0 °C. Slowly add glacial acetic acid (15 eq). Stir at room temperature for 6 h. Filter through Celite.
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Deprotection: Concentrate the filtrate, dissolve in MeOH (20 mL), and add 4M HCl in dioxane (5.0 eq). Stir for 2 h to cleave the sulfinyl group.
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Isolation: Concentrate under vacuum to yield the diamine dihydrochloride salt.
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Validation: LC-MS must show the expected mass for the fully deprotected diamine ( [M+H]+=203.1 ).
Step 4: Ureido Ring Cyclization
Objective: Form the trans-imidazolidin-2-one ring using 1,1'-Carbonyldiimidazole (CDI).
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Reaction: Suspend the diamine dihydrochloride (1.0 eq) in anhydrous CH₂Cl₂ (40 mL). Add triethylamine (5.0 eq) at 0 °C to free-base the amine.
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Cyclization: Add CDI (1.2 eq) in one portion. Stir at room temperature for 12 h. CDI is preferred over phosgene due to its superior safety profile and high efficiency in forming 5-membered cyclic ureas.
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Isolation: Wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.
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Validation: IR spectroscopy will show a strong, sharp urea carbonyl stretch at ~1705 cm⁻¹.
Step 5: Saponification to (4R,5R)-Dethiobiotin
Objective: Hydrolyze the methyl ester to yield the final free acid.
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Hydrolysis: Dissolve the cyclic ester in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 h.
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Acidification: Remove THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl.
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Extraction: Extract the precipitated product with EtOAc (3 × 20 mL). Dry and concentrate to yield pure (4R,5R)-dethiobiotin as a white solid.
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Validation: Absolute stereochemistry confirmed via X-ray crystallography or by comparison of optical rotation with literature values of the natural (4R,5S) isomer.
Conclusion & Future Perspectives
This protocol provides a highly scalable and stereospecific pathway to the unnatural (4R,5R)-dethiobiotin. By utilizing the predictable stereocontrol of the Ellman auxiliary in an aza-Henry framework, researchers can bypass the complex mixtures often generated by non-specific reductions. The resulting compound is a critical asset for structural biologists and medicinal chemists mapping the active sites of 3[3] and developing novel antimicrobial therapeutics targeting 1[1].
References
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Structural characterization of H. pylori dethiobiotin synthetase reveals differences between family members. NIH. URL:[Link][1]
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Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis dethiobiotin synthetase. bioRxiv. URL:[Link][2]
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EC 2.8.1.6 - iubmb (Biotin Synthase). IUBMB Enzyme Nomenclature. URL:[Link][3]
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Dethiobiotin (YMDB00075). Yeast Metabolome Database. URL:[Link]
Sources
- 1. Structural characterization of H. pylori dethiobiotin synthetase reveals differences between family members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis dethiobiotin synthetase: a cautionary tale of what goes in, does not always come out | bioRxiv [biorxiv.org]
- 3. EC 2.8.1.6 [iubmb.qmul.ac.uk]
